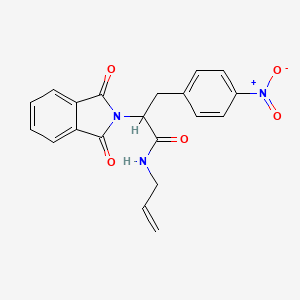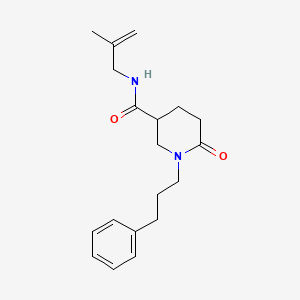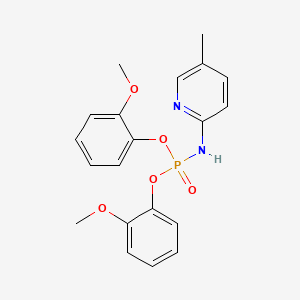![molecular formula C15H11BrN2O2S B5144517 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The mechanism of action of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, as well as induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel analogs of this compound with improved solubility and/or potency. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential clinical applications.
Synthesemethoden
The synthesis of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromoaniline with phenyl isothiocyanate in the presence of a base to form the corresponding thiourea. This is followed by the reaction of the thiourea with ethyl acetoacetate to give the thiazolidinedione derivative. The overall yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
5-(4-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHSSIQPUBQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)



![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)


![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)